1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the ethyl, methyl, and trifluoromethyl groups. Key steps may include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Alkylation: The ethyl and methyl groups can be introduced via alkylation reactions using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles to minimize waste and environmental impact would be considered.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyr
Biological Activity
1-Ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various precursors. The compound can be synthesized through methods such as microwave-assisted synthesis or traditional reflux techniques, yielding high purity products characterized by techniques including NMR spectroscopy and mass spectrometry .
Anticancer Properties
Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, derivatives have shown to inhibit key signaling pathways involved in cancer cell proliferation. In vitro studies have demonstrated that certain pyrazolo compounds can inhibit epidermal growth factor receptor (EGFR) with IC50 values comparable to established anticancer agents like Tamoxifen .
Table 1: Biological Activity of Pyrazolo Compounds
Compound | Activity | IC50 (nM) |
---|---|---|
7d | EGFR Inhibition | 59.24 |
7f | EGFR Inhibition | 70.3 |
Tamoxifen | EGFR Inhibition | 69.1 |
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo compounds have also been studied for their anti-inflammatory effects. The presence of the trifluoromethyl group appears to enhance these activities by modulating inflammatory pathways in cellular models .
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Study on EGFR Inhibition : A study demonstrated that specific derivatives exhibited potent inhibitory effects on EGFR signaling pathways. Compound 7d showed remarkable inhibition with an IC50 value of 59.24 nM compared to other tested compounds .
- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory potential of pyrazolo derivatives in a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines when treated with these compounds, suggesting their potential use in treating inflammatory diseases .
Properties
IUPAC Name |
1-ethyl-3-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-3-16-9-8(5(2)15-16)6(10(11,12)13)4-7(17)14-9/h4H,3H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQNZOYJYIZTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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